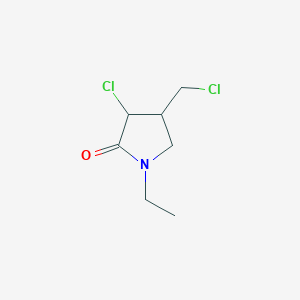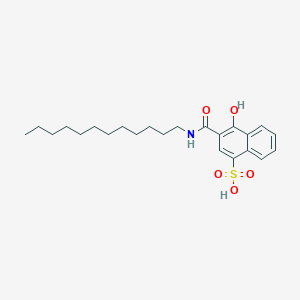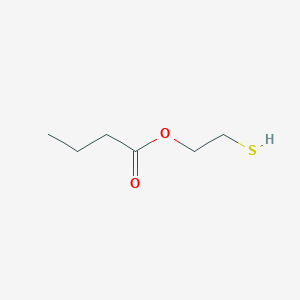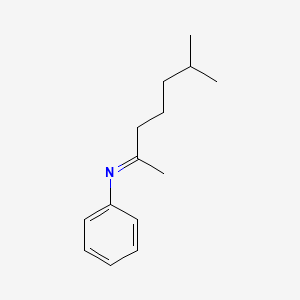
Spiro(bicyclo(2.2.1)hept-5-ene-7,1'-cyclopropane)-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(bicyclo(221)hept-5-ene-7,1’-cyclopropane)-2,3-dione is a unique organic compound characterized by its spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicycloheptane structure. The cyclopropane ring is then introduced through a cyclopropanation reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Applications De Recherche Scientifique
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert specific effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(bicyclo(2.2.1)heptane-7,1’-cyclopropane)-5-ene-2-carboxylic acid
- Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2-one
- 2’,2’-dimethylspiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dicarbonitrile
Uniqueness
Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60526-40-1 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dione |
InChI |
InChI=1S/C9H8O2/c10-7-5-1-2-6(8(7)11)9(5)3-4-9/h1-2,5-6H,3-4H2 |
Clé InChI |
SRQNBAJQPIQHQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3C=CC2C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
